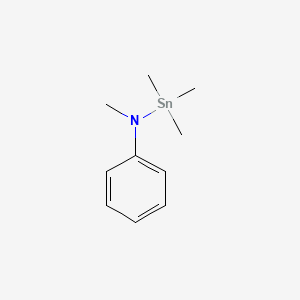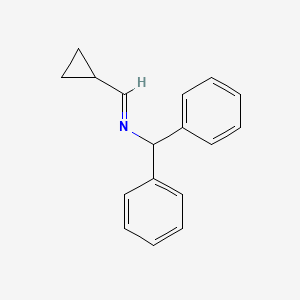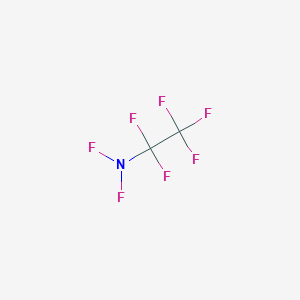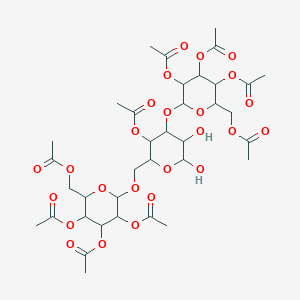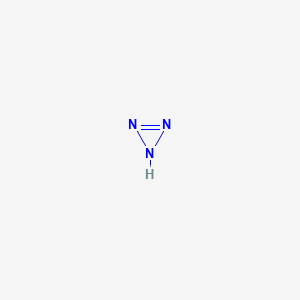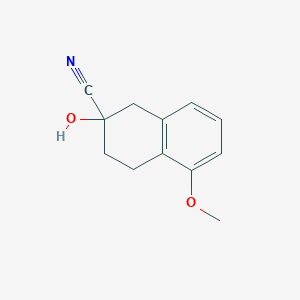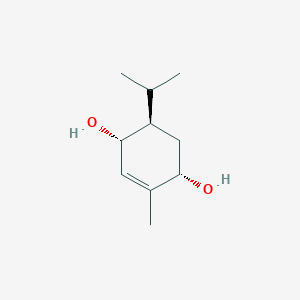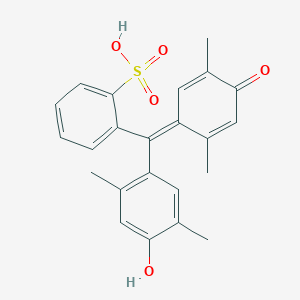
Xylenolblau
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylenolblau, also known as p-Xylenol Blue or p-Xylenolsulfonephthalein, is a sulfonephthalein dye. It is widely used as a pH indicator due to its distinct color changes at different pH levels. The compound has the empirical formula C23H22O5S and a molecular weight of 410.48 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Xylenolblau is synthesized through a series of chemical reactions involving the sulfonation of xylenol. The process typically involves the reaction of xylenol with sulfuric acid, followed by neutralization and purification steps to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where xylenol is treated with sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Xylenolblau undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
Xylenolblau has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in various chemical reactions and titrations.
Biology: Employed in microbial assays to determine bacterial growth and lipase activity.
Medicine: Utilized in diagnostic assays and as a staining agent in histology and hematology.
Industry: Applied in food storage, corrosion testing, and the production of electrochromic displays and chemical sensors
Wirkmechanismus
Xylenolblau exerts its effects primarily through its ability to change color in response to pH variations. The compound’s molecular structure allows it to undergo protonation and deprotonation, leading to distinct color changes at different pH levels. This property makes it an effective pH indicator in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymol Blue: Another sulfonephthalein dye used as a pH indicator with similar color transition ranges.
Phenol Red: A pH indicator with a different color transition range but similar applications.
Bromothymol Blue: A dye with similar uses in pH indication and scientific research.
Uniqueness
Xylenolblau is unique due to its dual pH transition ranges, making it versatile for use in both acidic and basic environments. It can be used at half the concentration required for thymol blue, providing cost-effective and efficient pH indication .
Eigenschaften
Molekularformel |
C23H22O5S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28/h5-12,24H,1-4H3,(H,26,27,28)/b23-19- |
InChI-Schlüssel |
WRRLLJYTSAASLP-NMWGTECJSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1O)C)/C(=C\2/C=C(C(=O)C=C2C)C)/C3=CC=CC=C3S(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohepta[f]indene](/img/structure/B14747578.png)
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
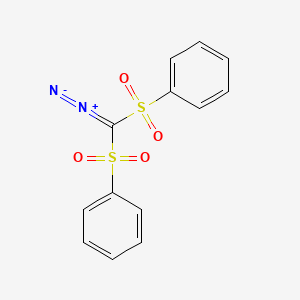
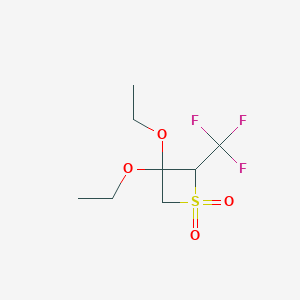
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)

